22-Hydroxycholecalciferol
Overview
Description
22-Hydroxycholecalciferol is a hydroxylated form of cholecalciferol (vitamin D3). It is a metabolite of vitamin D3, which plays a crucial role in calcium and phosphate homeostasis in the body. This compound is significant in the study of vitamin D metabolism and its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22-Hydroxycholecalciferol typically involves the hydroxylation of cholecalciferol. This can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions. The reaction conditions often require precise temperature control and the presence of catalysts to ensure the selective hydroxylation at the 22nd position.
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of microbial enzymes that can specifically hydroxylate cholecalciferol. These methods are advantageous due to their specificity and efficiency, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 22-Hydroxycholecalciferol undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or other oxidized derivatives.
Reduction: The hydroxyl group can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
22-Hydroxycholecalciferol has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of vitamin D and its derivatives.
Biology: Researchers investigate its role in cellular processes and its effects on gene expression.
Medicine: It is explored for its potential therapeutic effects in conditions related to calcium and phosphate metabolism, such as osteoporosis and rickets.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
Mechanism of Action
22-Hydroxycholecalciferol exerts its effects by interacting with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound modulates the transcription of genes involved in calcium and phosphate homeostasis. This interaction influences various physiological processes, including bone mineralization and immune function.
Comparison with Similar Compounds
1,25-Dihydroxycholecalciferol: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.
24,25-Dihydroxycholecalciferol: Another hydroxylated form of vitamin D3 with distinct biological functions.
Comparison: 22-Hydroxycholecalciferol is unique due to its specific hydroxylation at the 22nd position, which may confer different biological activities compared to other hydroxylated forms of vitamin D3. Its distinct structure allows for unique interactions with the vitamin D receptor and other molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNORYGWPYCAK-BANFDOQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)[C@H](CCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110927-46-3 | |
Record name | 22-Hydroxycholecalciferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110927463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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